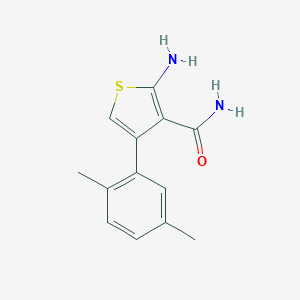

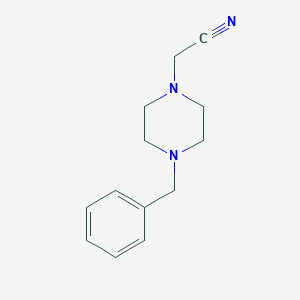

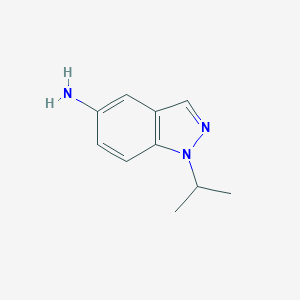

2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carboxamide” is a derivative of thiophene, a class of heterocyclic compounds that have shown interesting applications in the field of medicinal chemistry . It has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of thiophene derivatives, including “2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carboxamide”, is a topic of interest for medicinal chemists . They are synthesized to produce a combinatorial library and carry out exhaustive efforts in the search of lead molecules .Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The molecular structure of “2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carboxamide” is a derivative of this basic structure .Chemical Reactions Analysis

Thiophene and its derivatives are used as raw materials in the synthesis of various therapeutic agents . For example, 2-Butylthiophene is used as a raw material in the synthesis of anticancer agents .Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

One of the principal areas of research involving this compound centers on its synthesis and the exploration of its biological activities. For instance, studies have demonstrated the antibacterial and antifungal activities of thiophene-3-carboxamide derivatives, showcasing their potential as antimicrobial agents (Vasu et al., 2003). Further research has extended into the synthesis of thiophene derivatives through various chemical reactions, including the use of microwave irradiation, to yield compounds with potential therapeutic applications, such as thieno[2,3-d]pyrimidines (Davoodnia et al., 2009).

Antimicrobial Evaluation

Another significant area of research is the antimicrobial evaluation of thiophene carboxamide derivatives. The synthesis and characterization of these compounds have led to the identification of their antimicrobial properties, highlighting their potential in addressing bacterial infections (Sailaja Rani Talupur et al., 2021). This is particularly relevant in the context of increasing antibiotic resistance, underscoring the need for new antimicrobial agents.

Chemical Synthesis and Characterization

The chemical synthesis and characterization of thiophene-3-carboxamide derivatives form a foundational aspect of research into their applications. This involves exploring different synthetic routes and methodologies to create a variety of derivatives, which are then characterized for their potential uses in scientific research and therapeutic development. Studies have focused on the synthesis of Schiff bases of thiophene-3-carboxamide and their subsequent evaluation for various biological activities, including antimicrobial and CNS depressant activities (Bhattacharjee et al., 2011).

Anticancer and Anti-inflammatory Activities

Research has also delved into the anticancer and anti-inflammatory activities of thiophene-3-carboxamide derivatives. This line of inquiry is crucial for the development of new therapeutic agents capable of treating cancer and inflammatory diseases. Studies in this domain aim to synthesize novel derivatives and evaluate their efficacy in preclinical models, providing a basis for further development towards clinical applications (Atta et al., 2021).

Zukünftige Richtungen

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . As the world’s population is increasing at an alarming rate, health problems have also become a very serious clinical problem. Therefore, it is an urgent requirement for scientists to design and discover new drug molecules which possibly offer some of the greatest hopes for success in the present and future epoch .

Eigenschaften

IUPAC Name |

2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2OS/c1-7-3-4-8(2)9(5-7)10-6-17-13(15)11(10)12(14)16/h3-6H,15H2,1-2H3,(H2,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAQXOCAFIBTNSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=CSC(=C2C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B113276.png)

![4-[(Azepan-1-yl)carbonyl]benzylamine](/img/structure/B113286.png)

![3-Bromo-4-[2-(dimethylamino)ethoxy]benzaldehyde](/img/structure/B113313.png)